molecular formula C8H6BrN3O2S3 B2496589 4-amino-5-[(5-bromothiophen-2-yl)sulfonyl]pyrimidine-2(1H)-thione CAS No. 1232806-15-3

4-amino-5-[(5-bromothiophen-2-yl)sulfonyl]pyrimidine-2(1H)-thione

Cat. No.: B2496589
CAS No.: 1232806-15-3
M. Wt: 352.24
InChI Key: LWCCJVFKTZFOJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-amino-5-[(5-bromothiophen-2-yl)sulfonyl]pyrimidine-2(1H)-thione is a complex organic compound that features a pyrimidine ring substituted with an amino group, a sulfonyl group attached to a bromothiophene moiety, and a thione group

Scientific Research Applications

4-amino-5-[(5-bromothiophen-2-yl)sulfonyl]pyrimidine-2(1H)-thione has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-5-[(5-bromothiophen-2-yl)sulfonyl]pyrimidine-2(1H)-thione typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-amino-5-[(5-bromothiophen-2-yl)sulfonyl]pyrimidine-2(1H)-thione undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder.

    Substitution: The bromine atom in the bromothiophene moiety can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiophenes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-5-[(5-bromothiophen-2-yl)sulfonyl]pyrimidine-2(1H)-thione is unique due to its combination of a pyrimidine core with a bromothiophene sulfonyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for diverse research applications.

Properties

IUPAC Name

6-amino-5-(5-bromothiophen-2-yl)sulfonyl-1H-pyrimidine-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3O2S3/c9-5-1-2-6(16-5)17(13,14)4-3-11-8(15)12-7(4)10/h1-3H,(H3,10,11,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWCCJVFKTZFOJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Br)S(=O)(=O)C2=C(NC(=S)N=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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